benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Overview
Description
Benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselectivities in Catalysis
Chemoselective hydrative carbocyclizations of oxo-alkyne-nitrile functionalities have been explored to produce nitrogen-containing heterocycles. One study demonstrated the use of platinum catalysis to convert oxoalkynyl nitrile substrates into distinct heterocyclic structures, indicating the compound's relevance in creating spiro alcohols and diones through specific reaction conditions and further transformations (Mukherjee & Liu, 2011).
Synthetic Pathways and Derivatives
Another area of research involves the acylation reactions of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones, which led to the formation of unexpected products, shedding light on the complex chemical behavior of these compounds and their derivatives (Yamato, Horiuchi, & Takeuchi, 1980). This highlights the potential for discovering novel chemical entities through reactive intermediates.
Innovative Spirocyclization Techniques
Recent studies have introduced new spirocyclization techniques, such as the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s via a [4+1+1] annulation process, utilizing diazo homophthalimides and oxygen. This method showcases the structural and pharmaceutical potential of the synthesized spiro compounds, with an emphasis on sustainable reaction mediums and functional group tolerance (Zhou, Song, Zhang, & Fan, 2022).
Spiroheterocyclic Synthesis
The synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in both aqueous solutions and solid states have been studied, demonstrating the importance of these compounds in understanding molecular conformations and potential biological activities (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Multicomponent Reaction Applications
Multicomponent reactions involving isoquinolines, acetylenedicarboxylates, and ketolactones have led to the formation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This reaction exemplifies the ester carbonyl group's participation in 1,4-dipolar cycloaddition reactions, indicating a novel pathway for constructing complex spiro compounds (Esmaeili & Nazer, 2009).
Properties
IUPAC Name |
benzyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19-17-8-4-5-9-18(17)21(15-22-19)10-12-23(13-11-21)20(25)26-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLLZLPDTVNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115145 | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-54-6 | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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